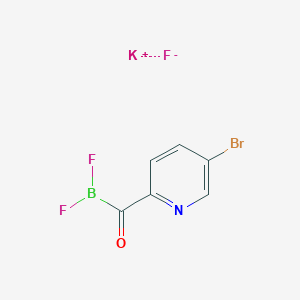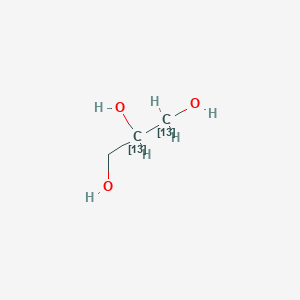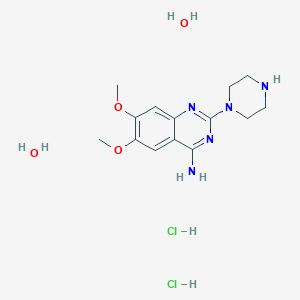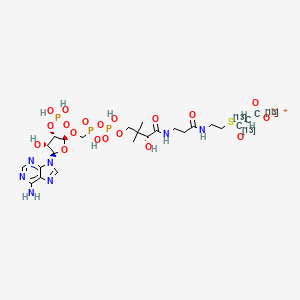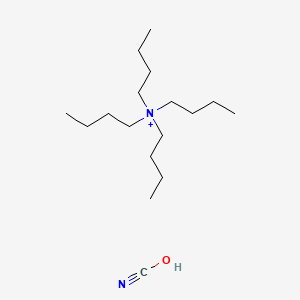![molecular formula C24H19NO8S2 B12057380 N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-methylsulfonylsulfanylpropanamide](/img/structure/B12057380.png)
N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-methylsulfonylsulfanylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)-3-methylsulfonylsulfanylpropanamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its spiro structure, which involves a benzofuran and xanthene moiety, and its functional groups, including hydroxyl, oxo, and sulfonylsulfanyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)-3-methylsulfonylsulfanylpropanamide typically involves multiple steps:
Formation of the Spiro Compound: The initial step involves the formation of the spiro compound through a condensation reaction between a benzofuran derivative and a xanthene derivative under acidic conditions.
Introduction of Hydroxyl and Oxo Groups: Hydroxyl and oxo groups are introduced through selective oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the Sulfonylsulfanyl Group: The sulfonylsulfanyl group is attached via a nucleophilic substitution reaction, where a sulfonyl chloride reacts with a thiol group in the presence of a base like triethylamine.
Final Amide Formation: The final step involves the formation of the amide bond through a coupling reaction between the intermediate compound and a suitable amine, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form quinones.
Reduction: Reduction reactions can target the oxo groups, converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of bases like triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules due to its reactive functional groups.
Biology
In biological research, it may serve as a fluorescent probe due to its xanthene moiety, which is known for its fluorescence properties.
Medicine
Industry
In the industrial sector, it could be used in the development of dyes and pigments, given its structural similarity to known chromophores.
作用機序
The mechanism by which N-(3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)-3-methylsulfonylsulfanylpropanamide exerts its effects is largely dependent on its functional groups. The hydroxyl and oxo groups can participate in redox reactions, while the sulfonylsulfanyl group can engage in nucleophilic substitution. These interactions can modulate various molecular targets and pathways, such as oxidative stress pathways in biological systems.
類似化合物との比較
Similar Compounds
Fluorescein: Shares the xanthene core but lacks the sulfonylsulfanyl and amide groups.
Rhodamine: Another xanthene derivative with different substituents, often used as a fluorescent dye.
Eosin: Contains a similar spiro structure but with different functional groups.
特性
分子式 |
C24H19NO8S2 |
|---|---|
分子量 |
513.5 g/mol |
IUPAC名 |
N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-methylsulfonylsulfanylpropanamide |
InChI |
InChI=1S/C24H19NO8S2/c1-35(30,31)34-9-8-22(28)25-13-2-5-17-16(10-13)23(29)33-24(17)18-6-3-14(26)11-20(18)32-21-12-15(27)4-7-19(21)24/h2-7,10-12,26-27H,8-9H2,1H3,(H,25,28) |
InChIキー |
POOIBGNQWPPXKY-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)SCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(5,6-Dihydro-11H-benzo[a]carbazol-11-yl)ethyl 4-methylbenzenesulfonate](/img/structure/B12057315.png)
![Bis(chlorogold(I))[1,1'-bis(diphenylphosphino)ferrocene]](/img/structure/B12057319.png)
